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Compound of Interest

Compound Name:
5-Bromo-4-chloro-6-

methylpyridine-3-carbaldehyde

CAS No.: 2248407-32-9

Cat. No.: B2595153 Get Quote

Executive Summary: The Scaffold in Context
Pyridine-3-carbaldehyde (nicotinaldehyde) derivatives represent a "privileged scaffold" in

medicinal chemistry, serving as critical intermediates for kinase inhibitors, fused heterocycles

(e.g., 1,6-naphthyridines), and bioconjugation linkers.

However, the introduction of multiple substituents onto the pyridine ring introduces significant

structural complexity. The primary challenges are regiochemical ambiguity (determining the

exact position of substituents relative to the nitrogen) and conformational dynamics (rotational

freedom of the C3-formyl group). This guide provides a self-validating analytical framework to

resolve these challenges.

Conformational Dynamics & Electronic Landscape
Unlike benzene analogs, the pyridine nitrogen introduces a strong dipole and specific

stereoelectronic effects that dictate the conformation of the C3-formyl group.

The s-trans vs. s-cis Equilibrium
The rotation of the aldehyde moiety around the C3–C(O)H bond is not free. It exists in

equilibrium between two planar conformers:
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s-trans (dominant): The carbonyl oxygen is trans to the ring nitrogen (dihedral angle N–C3–

C–O ≈ 180°). This minimizes dipole-dipole repulsion between the nitrogen lone pair and the

carbonyl oxygen.

s-cis (minor): The carbonyl oxygen is cis to the ring nitrogen (dihedral ≈ 0°).

Thermodynamic Insight: In the gas phase and non-polar solvents, the s-trans conformer is

stabilized by approximately 0.5–1.5 kcal/mol relative to the s-cis form. However, this equilibrium

is highly sensitive to substituents at the C2 and C4 positions.

C2-Substituents: A bulky group or a hydrogen-bond donor (e.g., -OH, -NHR) at C2 can lock

the conformation via steric clash or intramolecular H-bonding (e.g., N-H...O=C), overriding

the intrinsic dipole preference.

C4-Substituents: Primarily exert steric influence, twisting the aldehyde out of planarity if the

substituent is sufficiently large (e.g., tert-butyl, iodine).

Visualization: Conformational Energy Landscape
The following diagram illustrates the rotational energy profile and the impact of C2-substitution.
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Figure 1: Conformational energy landscape of pyridine-3-carbaldehyde. The s-trans conformer

is generally preferred unless specific ortho-interactions (C2) invert stability.

Synthetic Origins of Regiochemical Ambiguity
Structural analysis cannot be divorced from synthesis. The method of preparation often dictates

the impurities and regioisomers present.
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Synthetic Route
Primary Regiochemical
Risk

Structural Diagnostic
Requirement

Lithiation (Directed)

C4 vs. C2 Attack: Lithiation of

3-halopyridines can occur at

C2 or C4 depending on the

directing group (DG).

NOESY: Distinguish C2-H vs

C4-H proximity to the DG.

Vilsmeier-Haack

Isomeric Mixtures: Formylation

of activated pyridines (e.g.,

aminopyridines) may yield

mixtures of C3 and C5

regioisomers.

1H Coupling Constants:

Analysis of aromatic splitting

patterns.

MCR (Hantzsch-type)

Symmetry vs. Asymmetry:

Multicomponent reactions

often yield highly substituted

rings where position

assignment is non-trivial.

HMBC: Long-range

correlations from the carbonyl

carbon to ring protons.

Comprehensive Spectroscopic Analysis Protocol
This section outlines a self-validating workflow to unambiguously assign the structure of a

polysubstituted pyridine-3-carbaldehyde.

The "Self-Validating" NMR Workflow
Do not rely on chemical shift heuristics alone, as pyridine ring currents are sensitive to solvent

and concentration. Use this rigorous connectivity trace:

Step 1: Anchor the Aldehyde

Identify the aldehyde proton (

9.8–10.2 ppm). This is your spectroscopic "anchor."

Identify the aldehyde carbon (
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188–192 ppm) in

C NMR.

Step 2: Establish Proximity (NOESY/ROESY)

Irradiate the aldehyde proton.

Signal at C2-H: Strong NOE indicates C2 is unsubstituted.

Signal at C4-H: Strong NOE indicates C4 is unsubstituted.

Signal at Substituent: NOE to a methyl/methoxy group confirms its position at C2 or C4.

Step 3: Verify Ring Connectivity (HMBC)

The aldehyde carbonyl carbon will show

correlations to protons at C2 and C4.

Differentiation: C2 is flanked by the ring Nitrogen. In

C NMR, C2 and C6 are typically deshielded (

145–155 ppm) compared to C4 (

130–140 ppm).

Characteristic NMR Data Table
The following table summarizes expected shifts for a generic trisubstituted system: 2,6-

Disubstituted-pyridine-3-carbaldehyde.
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Nucleus Position
Typical Shift (

ppm)

Multiplicity /
Coupling (

)

Structural
Insight

H -CHO (C3) 9.90 – 10.30
Singlet (rarely d,

Hz)

Diagnostic

anchor.

H C4-H 7.80 – 8.20
Doublet (

Hz)

Ortho-coupling to

C5 is key.

H C5-H 7.20 – 7.50
Doublet (

Hz)

Shielded by

resonance if C6

is electron-

donating.

C C=O 188.0 – 192.0 Quaternary

Long-range

coupling to

C2/C4 protons.

C C2 150.0 – 160.0
Quaternary (if

sub.)

Deshielded by

adjacent N.

N N1 250 – 320 -

Shift varies

heavily with

C2/C6

substitution.

Critical Technical Note: In pyridine derivatives, "additivity parameters" for

C shifts differ from benzene. Substituent effects at the C2 position are often

attenuated (approx. 0.5x the magnitude of benzene parameters) due to the nitrogen

lone pair interaction [9].
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Regiochemistry Decision Tree (DOT Visualization)
Use this logic flow to determine the position of a single substituent "X" on a pyridine-3-

carbaldehyde core.
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Figure 2: NMR logic tree for assigning regiochemistry in mono-substituted pyridine-3-

carbaldehydes.
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X-Ray Crystallography & Solid-State Considerations
While NMR provides solution-state data, X-ray crystallography is definitive for solid-state

conformation, which often mimics the bioactive conformation in protein binding pockets.

Packing Forces: Pyridine-3-carbaldehydes often crystallize in centrosymmetric space groups

(e.g.,

).

Intermolecular Interactions: Look for C–H...N hydrogen bonds (weak) and

-

stacking between pyridine rings.

Aldehyde Orientation: In the solid state, the aldehyde C=O vector often aligns antiparallel to

the pyridine dipole to minimize lattice energy, though this can be overridden by crystal

packing forces involving the formyl oxygen acting as a hydrogen bond acceptor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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